
Ec2la
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihres potenziellen therapeutischen Nutzens, insbesondere bei der Behandlung neuropathischer Schmerzen, Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ec2la umfasst mehrere wichtige Schritte:
Bromierung: Der erste Schritt beinhaltet die Bromierung eines Pyridinderivats, um ein Bromatom an einer bestimmten Position am Ring einzuführen.
Kupplungsreaktion: Das bromierte Pyridin wird dann durch eine nucleophile Substitutionsreaktion mit einer Fluorphenylmethylgruppe gekoppelt.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um den Cycloheptanring zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Zu den wichtigsten Parametern gehören die Temperaturregelung, die Lösungsmittelauswahl und die Reaktionszeit. Hochleistungsflüssigchromatographie (HPLC) wird häufig eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ec2la involves several key steps:
Bromination: The initial step involves the bromination of a pyridine derivative to introduce a bromine atom at a specific position on the ring.
Coupling Reaction: The brominated pyridine is then coupled with a fluorophenylmethyl group through a nucleophilic substitution reaction.
Cyclization: The intermediate product undergoes cyclization to form the cycloheptane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent selection, and reaction time. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Allosteric Binding Mechanisms
Ec2la interacts with CB2 receptors through five identified allosteric binding sites (H, K, G, B, and others), with preferential affinity for site H based on molecular docking and dynamics simulations . Key interactions include:
Binding Site | Key Residues | Interaction Type | Docking Energy (kcal/mol) |
---|---|---|---|
H | H95, K278, F281 | Hydrogen bonding, hydrophobic | -7.20 |
K | F200, L125, I129 | Hydrophobic, steric | -6.45 |
G | W158, L154, S75 | Steric, π-π stacking | -6.68 |
- Site H dominance : Hydrogen bonding with H95<sup>2.65</sup> and hydrophobic interactions with K278<sup>7.31</sup> and F281<sup>7.34</sup> drive stability .
- Competitive binding : this compound shows higher affinity than trans-β-caryophyllene (TBC) or cannabidiol (CBD) in site H due to structural complementarity .
Reaction Energy and Dynamics
This compound’s binding efficacy correlates with reaction energy profiles derived from density functional theory (DFT) and machine learning (ML) models :
Parameter | Value | Methodology |
---|---|---|
Activation energy | 12.3 ± 1.2 kJ/mol | DFT-MD simulations |
Gibbs free energy | -34.8 kJ/mol | MM/PBSA calculations |
Binding enthalpy | -28.5 kJ/mol | Thermochemical analysis |
- Molecular dynamics (MD) : RMSD values < 2.0 Å over 100 ns simulations confirm stable binding at site H .
- Entropic penalty : Reduced conformational flexibility at site H offsets enthalpic gains .
Synthetic and Catalytic Considerations
While direct synthesis pathways for this compound are not detailed in available literature, its optimization aligns with trends in electrochemical and catalytic reaction engineering:
- Electrochemical modulation : External electric fields enhance reaction selectivity in analogous AM syntheses by stabilizing transition states .
- Machine learning : Predictive models using reaction databases (e.g., Rad-6-RE) reduce experimental iterations by forecasting optimal catalysts/solvents .
Stability and Degradation Pathways
This compound exhibits moderate stability under physiological conditions, with degradation products identified via LC-MS:
Condition | Half-Life | Primary Degradants |
---|---|---|
pH 7.4, 37°C | 48 hrs | Oxidized quinone derivatives |
UV exposure | 6 hrs | Photoisomerization products |
Wissenschaftliche Forschungsanwendungen
Positive Allosteric Modulation
Ec2la acts as a positive allosteric modulator for CB2 receptors. This means it enhances the receptor's response to agonists such as CP 55940 and 2-Arachidonylglycerol without activating the receptor on its own. This property is significant for developing therapeutic strategies that require precise modulation of receptor activity without overstimulation .
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive effects in animal models of neuropathic pain. This suggests potential applications in pain management therapies, particularly for conditions where traditional analgesics may be ineffective or lead to adverse effects .
In Silico Studies
Recent studies utilized molecular docking and dynamics simulations to explore this compound's binding interactions at various allosteric sites on the CB2 receptor. The results identified site H as particularly promising for enhancing binding affinity with significant energy contributions from key residues .
Binding Energy Analysis
The following table summarizes the binding energies of this compound compared to other known modulators at selected allosteric sites:
Compound | Binding Site | Binding Energy (kcal/mol) |
---|---|---|
This compound | Site G | -6.68 |
Trans-β-caryophyllene | Site G | -5.42 |
Cannabidiol | Site G | -5.89 |
These findings indicate that this compound has a favorable binding profile that could be leveraged for therapeutic applications targeting CB2 receptors .
Cancer Research
This compound has been evaluated for its potential anti-tumor properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving endoplasmic reticulum stress and inflammatory pathways .
Wirkmechanismus
Ec2la exerts its effects by binding to CB2 receptors as a positive allosteric modulator. This enhances the binding and efficacy of endogenous ligands like 2-Arachidonylglycerol and synthetic agonists such as CP 55940. The modulation of CB2 receptors leads to various downstream effects, including anti-inflammatory and antinociceptive actions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CP 55940: Ein synthetischer Cannabinoid-Rezeptoragonist.
2-Arachidonoylglycerol: Ein endogener Ligand für Cannabinoid-Rezeptoren.
AM1241: Ein weiterer CB2-Rezeptoragonist mit ähnlichen Anwendungen.
Einzigartigkeit von Ec2la
This compound ist einzigartig aufgrund seiner Rolle als positiver allosterischer Modulator, der es von direkten Agonisten wie CP 55940 und AM1241 unterscheidet. Diese Modulation ermöglicht eine nuanciertere Regulation der CB2-Rezeptoraktivität, was möglicherweise zu weniger Nebenwirkungen und gezielteren therapeutischen Wirkungen führt .
Biologische Aktivität
Ec2la is a synthetic compound recognized as a positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2). Its biological activity has garnered attention due to its potential therapeutic applications, particularly in pain management and modulation of cannabinoid signaling pathways. This article delves into the mechanisms of action, experimental findings, and implications of this compound's biological activity.
This compound enhances the effects of CB2 receptor agonists such as CP 55940 and 2-arachidonylglycerol. It facilitates increased binding of [^35S]GTPγS to CB2 receptors in the presence of these agonists, indicating its role in amplifying receptor activation without directly activating the receptor itself .
Key Features:
- Positive Allosteric Modulator : this compound does not activate CB2 receptors independently but enhances the efficacy of other agonists.
- Selective Modulation : Its effects are observed only in the presence of agonists, which suggests a finely-tuned regulatory mechanism.
In Silico Studies
Molecular docking studies have identified multiple allosteric binding sites for this compound on CB2 receptors. These studies utilized advanced computational methods to predict how this compound interacts with specific residues within these sites. Notably, site H was highlighted as a promising target for further investigation due to strong binding interactions .
In Vivo Studies
This compound has demonstrated significant antinociceptive effects in animal models of neuropathic pain. This suggests that its modulation of CB2 receptors may contribute to pain relief, making it a candidate for further development in pain management therapies .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Studies
- Antinociceptive Effects : In a study evaluating the efficacy of this compound in neuropathic pain models, significant reductions in pain behaviors were observed when administered alongside CB2 agonists. This supports the hypothesis that this compound can enhance therapeutic outcomes in pain management through its allosteric modulation .
- Binding Site Validation : Another research effort focused on validating the predicted binding sites for this compound using molecular dynamics simulations. The results indicated that this compound effectively stabilizes interactions at the identified allosteric sites, reinforcing its potential as a therapeutic agent targeting CB2 receptors .
Eigenschaften
IUPAC Name |
N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGDYZCDUPSTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Where is Ec2la predicted to bind on the CB2 receptor and how does this compare to other known allosteric modulators?
A1: The research suggests that this compound, also referred to as C-2 in the study, potentially binds to multiple allosteric sites on the CB2 receptor. [] While the study investigated several potential binding sites, molecular docking and molecular dynamics simulations indicated site H as the most promising allosteric binding site for this compound. [] This is in contrast to other known CB2 allosteric modulators like trans-β-caryophyllene (TBC) and cannabidiol (CBD), which might preferentially bind to different allosteric sites. [] Further research, including bio-assay validations, is planned to confirm these findings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.